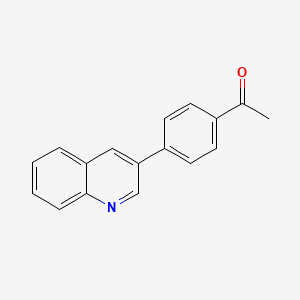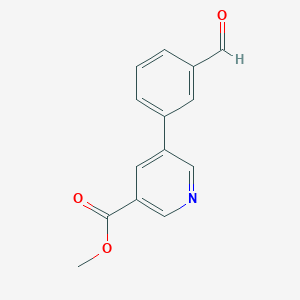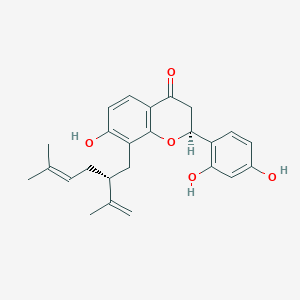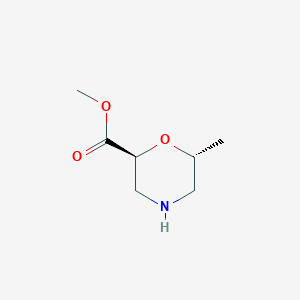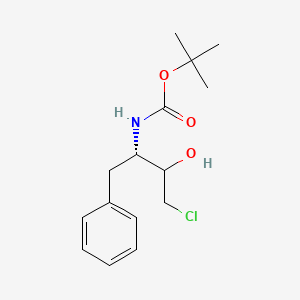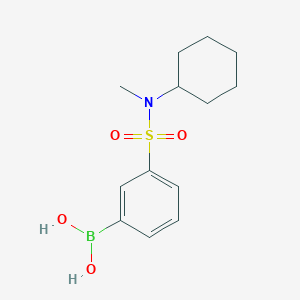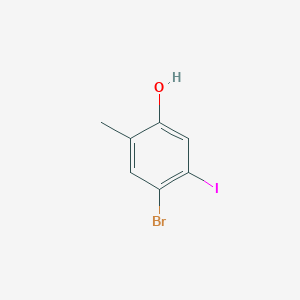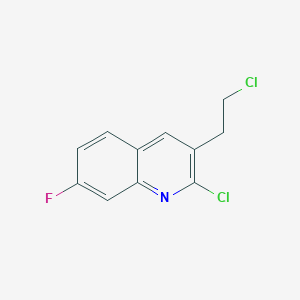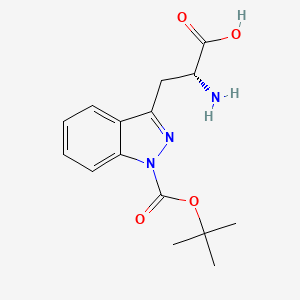
2-Methyl-benzothiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbenzo[d]thiazole-5-sulfonyl chloride is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by a methyl group at the 2-position and a sulfonyl chloride group at the 5-position of the benzothiazole ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride typically involves the introduction of a sulfonyl chloride group to the benzothiazole ring. One common method is the reaction of 2-methylbenzothiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 5-position.
Industrial Production Methods
Industrial production of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbenzo[d]thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Coupling Reactions: Catalysts such as palladium or copper are often used in coupling reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Complex Molecules: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
2-Methylbenzo[d]thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylbenzo[d]thiazole-5-sulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group. In biological systems, it can inhibit enzymes by reacting with nucleophilic residues in the active site, thereby blocking the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
Benzothiazole-5-sulfonyl chloride: Lacks the methyl group, which can influence its reactivity and solubility.
2-Methylbenzo[d]thiazole-6-sulfonyl chloride: The position of the sulfonyl chloride group affects its reactivity and the types of reactions it can undergo.
Uniqueness
2-Methylbenzo[d]thiazole-5-sulfonyl chloride is unique due to the specific positioning of the methyl and sulfonyl chloride groups, which confer distinct reactivity and properties. This makes it a valuable compound in various chemical and biological applications.
Propiedades
Fórmula molecular |
C8H6ClNO2S2 |
|---|---|
Peso molecular |
247.7 g/mol |
Nombre IUPAC |
2-methyl-1,3-benzothiazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO2S2/c1-5-10-7-4-6(14(9,11)12)2-3-8(7)13-5/h2-4H,1H3 |
Clave InChI |
XREYDZRTFHPPHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(S1)C=CC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



